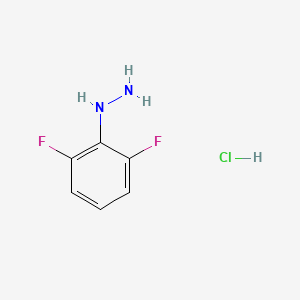

2,6-Difluorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,6-difluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOSGLCEIHAGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641045 | |

| Record name | (2,6-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-26-6 | |

| Record name | Hydrazine, (2,6-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-difluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluorophenylhydrazine hydrochloride (CAS No. 502496-26-6), a critical reagent in modern synthetic chemistry. Intended for researchers, chemists, and drug development professionals, this document details the compound's fundamental physicochemical properties, analytical characterization, synthesis protocols, and core applications. By integrating field-proven insights with established scientific principles, this guide explains the causality behind experimental choices and offers a self-validating framework for its use. Particular emphasis is placed on its role as a precursor in the synthesis of fluorinated heterocyclic compounds, which are of paramount importance in medicinal chemistry and materials science.

Section 1: Introduction

This compound is a substituted hydrazine salt that has emerged as a valuable building block in organic synthesis. Its utility is primarily derived from the strategic placement of two fluorine atoms on the phenyl ring, ortho to the hydrazine moiety. This unique substitution pattern imparts distinct electronic and steric properties that chemists can leverage to construct complex molecular architectures.

In the landscape of drug discovery, the incorporation of fluorine into bioactive molecules is a widely adopted strategy to enhance metabolic stability, modulate pKa, and improve binding affinity. This compound serves as a key intermediate for introducing the 2,6-difluorophenyl motif into novel chemical entities. Its most prominent application is in the Fischer indole synthesis, a robust method for creating indole scaffolds—a core structure in numerous pharmaceuticals. This guide provides the foundational knowledge required to effectively and safely utilize this versatile reagent in a research and development setting.

Section 2: Physicochemical Properties

A thorough understanding of a reagent's properties is the cornerstone of successful and reproducible experimentation. This section outlines the key chemical and physical characteristics of this compound.

Chemical Identity

The compound is the hydrochloride salt of 2,6-difluorophenylhydrazine, ensuring greater stability and ease of handling compared to the free base.

| Identifier | Value | Source |

| CAS Number | 502496-26-6 | [1][2] |

| Molecular Formula | C₆H₆F₂N₂·HCl or C₆H₇ClF₂N₂ | [1][3] |

| Molecular Weight | 180.58 g/mol | [3] |

| IUPAC Name | (2,6-difluorophenyl)hydrazine hydrochloride | [1] |

| Synonyms | (2,6-difluorophenyl)diazanium chloride; Hydrazine, (2,6-difluorophenyl)-, monohydrochloride | [1][4] |

| InChI Key | RSOSGLCEIHAGQV-UHFFFAOYSA-N |

Physical and Chemical Data

| Property | Value | Source |

| Appearance | Solid, powder | [5] |

| Purity | Commercially available at ≥95% | |

| Storage | Store sealed in a dry place at room temperature. | [3] |

Stability and Storage

Expert Insight: Like many hydrazine derivatives, this compound can be sensitive to air and light over extended periods. The hydrochloride salt form confers significantly enhanced stability compared to the free base, which is prone to oxidation.

Recommended Storage Protocol:

-

Store the compound in a tightly sealed, opaque container to protect it from light and moisture.

-

For long-term storage, keeping the container in a desiccator or a dry cabinet is advisable.

-

While room temperature storage is generally acceptable, refrigeration can be considered for preserving high purity over years, provided the container is warmed to room temperature before opening to prevent condensation.[6]

Section 3: Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of aryl hydrazines proceeds from the corresponding aniline. This multi-step process, while classic, requires careful control of reaction conditions to ensure high yield and purity.

Overall Reaction Scheme: 2,6-Difluoroaniline → 2,6-Difluorobenzenediazonium chloride → this compound

Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: diazotization, reduction, and isolation.

Caption: General workflow for the synthesis of Phenylhydrazine Hydrochlorides.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for preparing substituted phenylhydrazines.[7][8]

-

Diazotization:

-

To a stirred solution of 2,6-difluoroaniline (1 equiv.) in concentrated hydrochloric acid and water, add a solution of sodium nitrite (1.05 equiv.) in water dropwise.

-

Causality: This step must be performed at 0-5 °C because the resulting diazonium salt is thermally unstable and can decompose violently or undergo side reactions at higher temperatures. The acidic medium is essential for the formation of the nitrosating agent, nitrous acid (HONO).

-

-

Reduction:

-

Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) (2 equiv.) in concentrated HCl.[8]

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, maintaining a low temperature.

-

Causality: The diazonium salt is reduced to the corresponding hydrazine. SnCl₂ is an effective reducing agent for this transformation. The reaction is exothermic and slow addition is critical for temperature control.

-

-

Isolation and Purification:

-

After the reaction is complete, the resulting mixture is often heated to ensure complete hydrolysis of any intermediates.[7]

-

The desired this compound is typically less soluble in cold, concentrated HCl than the starting materials or byproducts.

-

Cool the reaction mixture in an ice bath to induce precipitation.[9]

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water or brine, and then with a non-polar solvent like diethyl ether to remove organic impurities.[8]

-

Dry the product under vacuum to yield the final compound.

-

Section 4: Analytical Characterization

Confirming the identity and purity of this compound is a self-validating step crucial for its use in subsequent reactions.

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see signals for the hydrazine protons (NH₂ and NH⁺), which are often broad and exchangeable with D₂O. The aromatic region would show a complex multiplet pattern for the three aromatic protons, with coupling to both other protons and the two adjacent fluorine atoms.[10]

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms, which will appear as a multiplet due to coupling with the aromatic protons.

-

¹³C NMR: The spectrum will show four distinct signals for the aromatic carbons. The carbon attached to the hydrazine group (C1) and the carbons bearing fluorine (C2, C6) will exhibit characteristic splitting (C-F coupling).

-

IR Spectroscopy: Key peaks would include N-H stretching bands (typically broad) in the 3200-3400 cm⁻¹ region, N-H bending around 1600 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: Under ESI-MS (positive mode), the parent ion for the free base [C₆H₆F₂N₂ + H]⁺ would be observed at m/z 145.05.

Section 5: Core Applications in Synthetic Chemistry

The primary value of this compound is as a synthon for building fluorinated heterocyclic systems.

Fischer Indole Synthesis

This is the most prominent application, allowing for the construction of a 4,7-difluoroindole scaffold.

Caption: Key application: Fischer Indole Synthesis workflow.

Mechanistic Insight: The reaction begins with the acid-catalyzed formation of a hydrazone from the hydrazine and a ketone or aldehyde. Upon heating in the presence of an acid (e.g., polyphosphoric acid, ZnCl₂), the hydrazone undergoes a[11][11]-sigmatropic rearrangement, followed by the loss of ammonia and rearomatization to form the stable indole ring. The 2,6-difluoro substitution pattern directly leads to a 4,7-difluoroindole, a scaffold of significant interest in medicinal chemistry.

Why it Matters: The fluorine atoms at the 4 and 7 positions can block sites of metabolism and modulate the electronic character of the indole ring, often leading to compounds with improved pharmacokinetic profiles and biological activity.

Section 6: Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions. The following information is synthesized from safety data sheets.[12][13][14]

GHS Hazard Classification

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [12] |

| H312 | Harmful in contact with skin | [12] |

| H315 | Causes skin irritation | [12] |

| H319 | Causes serious eye irritation | [12] |

| H332 | Harmful if inhaled | [12] |

| H335 | May cause respiratory irritation | [12] |

Signal Word: Warning

Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[15] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling Precautions: Avoid dust generation and accumulation. Do not eat, drink, or smoke in the handling area.

First Aid Measures

-

If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[14]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical attention.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[17]

Section 7: Conclusion

This compound is a stable, accessible, and highly effective reagent for introducing the 2,6-difluorophenyl group into organic molecules. Its physicochemical properties make it suitable for a range of synthetic applications, most notably the Fischer indole synthesis, which provides access to valuable fluorinated heterocyclic cores for drug discovery and materials science. While it possesses notable hazards, adherence to standard laboratory safety protocols allows for its safe and effective use. This guide provides the necessary technical and safety foundation for scientists to confidently incorporate this powerful building block into their research programs.

Section 8: References

-

Vertex AI Search. chemical label (2,6-difluorophenyl)hydrazine hydrochloride. 12

-

P&S Chemicals. Product information, (2,6-Difluorophenyl)hydrazine hydrochloride (1:1). 1

-

PubChem. (2,6-Difluorobenzyl)hydrazine hydrochloride | C7H9ClF2N2 | CID 154729936. 11

-

PubChem. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301. 18

-

Ricca Chemical Company. Safety Data Sheet. 16

-

ChemicalBook. 2,6-DIFLUOROPHENYLHYDRAZINE HCL | 502496-26-6. 2

-

Sigma-Aldrich. (2,6-Difluorophenyl)hydrazine hydrochloride | 502496-26-6. --INVALID-LINK--

-

The Royal Society of Chemistry. Supporting Information. 19

-

Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--

-

Fisher Scientific. SAFETY DATA SHEET. 6

-

Google Patents. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine. 7

-

Thermo Fisher Scientific. SAFETY DATA SHEET. 13

-

TCI Chemicals. SAFETY DATA SHEET. 17

-

Chem-Impex. 2,4-Difluorophenylhydrazine hydrochloride. 20

-

Chemrio. 2,6-DIFLUOROPHENYLHYDRAZINE HCL; (2,6-Difluorophenyl)hydrazine hydrochloride. 4

-

Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. 14

-

PubChem. 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844. 21

-

Chemsrc. (2,6-Difluorophenyl)hydrazine | CAS#:119452-66-3. 22

-

BLD Pharm. 502496-26-6|this compound. 3

-

Falcon Life Sciences Pvt. Ltd. 2, 6-difluorophenylhydrazine hydrochloride CAS NO.502496-26-6. 5

-

Matrix Scientific. (2,6-Dichloro-4-(trifluoromethyl)-phenyl)hydrazine hydrochloride. 23

-

Cole-Parmer. Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. 15

-

ChemicalBook. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum. 10

-

ChemicalBook. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4. 24

-

Organic Syntheses Procedure. PHENYLHYDRAZINE. 9

-

ChemicalBook. Phenylhydrazine hydrochloride synthesis. 8

-

Santa Cruz Biotechnology. Phenylhydrazine hydrochloride. 25

-

ChemicalBook. 2,5-Difluorophenylhydrazine hydrochloride(175135-73-6) 1 H NMR. 26

-

Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted. 27

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2,6-DIFLUOROPHENYLHYDRAZINE HCL | 502496-26-6 [chemicalbook.com]

- 3. 502496-26-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemrio.com [chemrio.com]

- 5. 2, 6-difluorophenylhydrazine hydrochloride, CasNo.502496-26-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 8. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]

- 11. (2,6-Difluorobenzyl)hydrazine hydrochloride | C7H9ClF2N2 | CID 154729936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. riccachemical.com [riccachemical.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. chemimpex.com [chemimpex.com]

- 21. 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. (2,6-Difluorophenyl)hydrazine | CAS#:119452-66-3 | Chemsrc [chemsrc.com]

- 23. 111788-75-1 Cas No. | (2,6-Dichloro-4-(trifluoromethyl)-phenyl)hydrazine hydrochloride | Matrix Scientific [matrixscientific.com]

- 24. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. 2,5-Difluorophenylhydrazine hydrochloride(175135-73-6) 1H NMR [m.chemicalbook.com]

- 27. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylhydrazine hydrochloride (CAS 502496-26-6) is a fluorinated aromatic hydrazine that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the two fluorine atoms in the ortho positions of the phenyl ring, make it a valuable synthon for the creation of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental for its effective use in chemical synthesis. The key properties of this compound are summarized in the table below. While the melting point for this specific isomer is not widely reported, data from its isomers, 2-fluorophenylhydrazine hydrochloride (200-205 °C) and 3,5-difluorophenylhydrazine hydrochloride (261-266 °C), suggest a high melting point.[1] Solubility in water and polar organic solvents is a characteristic of phenylhydrazine hydrochlorides.[2]

| Property | Value | Reference |

| CAS Number | 502496-26-6 | [3] |

| Molecular Formula | C₆H₇ClF₂N₂ | [3] |

| Molecular Weight | 180.58 g/mol | [4] |

| Physical Form | Solid | |

| Storage | Room temperature, sealed in a dry environment |

Synthesis of this compound

Experimental Protocol: General Synthesis of Phenylhydrazine Hydrochlorides

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

2,6-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Ice

-

Water

-

Suitable organic solvent for extraction (e.g., diethyl ether)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve 2,6-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water).

-

Cool the reducing agent solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature low.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

-

-

Isolation and Purification:

-

The this compound may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product remains in solution, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the free hydrazine base with an organic solvent.

-

Wash the organic extracts with water and brine, then dry over an anhydrous drying agent.

-

To obtain the hydrochloride salt, bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in a suitable solvent.

-

Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Drug Development: Synthesis of PI3K Inhibitors

This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many active pharmaceutical ingredients (APIs). A particularly significant application is in the development of phosphoinositide 3-kinase (PI3K) inhibitors, a class of targeted cancer therapies.

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a common event in many types of cancer, making it a prime target for drug development.[8]

The PI3K/AKT/mTOR Signaling Pathway

Synthesis of Pyrazole-based PI3K Inhibitors

One common synthetic strategy to access PI3K inhibitors involves the construction of a pyrazole core. The Knorr pyrazole synthesis is a classic and versatile method for this purpose, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Experimental Protocol: General Knorr Pyrazole Synthesis

This protocol outlines the general steps for synthesizing a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.

Materials:

-

This compound

-

A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid or base catalyst (optional, depending on the specific reaction)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound and the 1,3-dicarbonyl compound in the chosen solvent.

-

If required, add a catalytic amount of acid (e.g., a few drops of acetic acid) or base.

-

-

Reaction:

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

The reaction time will vary depending on the specific reactants and conditions.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

If the product is a solid, it may be purified by recrystallization from a suitable solvent system.

-

If the product is an oil or requires further purification, perform a liquid-liquid extraction. Add water to the residue and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly those with applications in drug discovery. Its role in the creation of PI3K inhibitors highlights its importance in the development of targeted cancer therapies. This guide has provided an overview of its key properties, a general synthesis protocol, and its application in the synthesis of pyrazole-based compounds, offering a foundational resource for researchers and scientists in the field of drug development. Further exploration of its reactivity and the development of specific, high-yield synthetic protocols will continue to expand its utility in medicinal chemistry.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemiis.com [chemiis.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2,6-Difluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,6-Difluorophenylhydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a well-established two-step process involving the diazotization of 2,6-difluoroaniline followed by the reduction of the resulting diazonium salt.

Core Synthesis Pathway

The synthesis of this compound begins with the commercially available starting material, 2,6-difluoroaniline. The overall reaction scheme is presented below:

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of this compound. The protocols are based on established methods for the synthesis of analogous phenylhydrazine derivatives.[1][2][3][4]

Step 1: Diazotization of 2,6-Difluoroaniline

This step involves the conversion of the primary aromatic amine, 2,6-difluoroaniline, into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.[1][4]

Experimental Workflow:

Caption: Workflow for the diazotization of 2,6-difluoroaniline.

Detailed Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-difluoroaniline to a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting solution of 2,6-difluorobenzenediazonium chloride is used directly in the next step.

Step 2: Reduction of 2,6-Difluorobenzenediazonium Chloride

The diazonium salt is then reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) are commonly used reducing agents for this transformation.[2][4]

Experimental Workflow (Using SnCl₂):

Caption: Workflow for the reduction of 2,6-difluorobenzenediazonium chloride.

Detailed Methodology (Using SnCl₂):

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold solution of 2,6-difluorobenzenediazonium chloride to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

-

The precipitated this compound is collected by filtration.

-

The solid is then washed with a small amount of cold water, followed by diethyl ether, and dried under vacuum.

Data Presentation

The following tables summarize the typical quantitative data for the synthesis of a phenylhydrazine hydrochloride, which can be adapted for this compound.

Table 1: Reagents and Molar Ratios for Diazotization

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 2,6-Difluoroaniline | 129.11 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.0 - 1.1 |

| Hydrochloric Acid (HCl) | 36.46 | 2.5 - 3.5 |

Table 2: Reagents and Molar Ratios for Reduction (Using SnCl₂)

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 2,6-Difluorobenzenediazonium Chloride | (in situ) | 1.0 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 2.0 - 2.5 |

| Hydrochloric Acid (HCl) | 36.46 | (As solvent) |

Table 3: Typical Reaction Conditions

| Step | Parameter | Value |

| Diazotization | Temperature | 0 - 5 °C |

| Reaction Time | 30 - 60 minutes | |

| Reduction | Temperature | 0 - 10 °C (addition), Room Temperature (stirring) |

| Reaction Time | 1 - 2 hours |

Logical Relationships in Synthesis

The successful synthesis of this compound is dependent on several critical parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcome.

Caption: Key parameters influencing the synthesis of this compound.

Conclusion

The synthesis of this compound is a robust and well-documented process that is crucial for the advancement of medicinal chemistry and drug development. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. This guide provides the necessary technical details for researchers and scientists to successfully perform this synthesis in a laboratory setting.

References

- 1. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-difluorophenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Properties

This compound is a substituted phenylhydrazine derivative featuring two fluorine atoms on the phenyl ring. The hydrochloride salt form enhances its stability and handling properties.

IUPAC Name: (2,6-difluorophenyl)hydrazine;hydrochloride[1] CAS Number: 502496-26-6[1] Chemical Formula: C₆H₇ClF₂N₂[1]

The presence of the two fluorine atoms at the ortho positions significantly influences the molecule's electronic properties and conformational preferences, which can be strategically exploited in drug design to modulate binding affinity and metabolic stability.

Physicochemical Properties

| Property | This compound (Computed) | 2,4-Difluorophenylhydrazine hydrochloride (Experimental/Computed) | Phenylhydrazine hydrochloride (Experimental) |

| Molecular Weight | 180.58 g/mol | 180.58 g/mol [2] | 144.60 g/mol [3] |

| Melting Point | Not available | 200-202 °C | 250-254 °C (dec.)[4] |

| Appearance | Solid (predicted) | Off-white solid[5] | White to pale yellow crystalline solid[4] |

| Solubility | Not available | Not available | Moderately soluble in water[4] |

Spectroscopic Data (Analogous Compounds)

As experimental spectra for this compound are not publicly available, representative spectral data for the closely related 2,4-difluorophenylhydrazine hydrochloride and the parent compound phenylhydrazine hydrochloride are provided below for reference. These spectra can offer insights into the expected peak positions and splitting patterns.

Table 1: ¹H NMR Spectral Data of Analogous Compounds (in DMSO-d₆)

| Compound | Chemical Shift (ppm) and Multiplicity |

| 3-Fluorophenylhydrazine hydrochloride [6] | 10.50 (s, 1H), 8.7 (br s, 3H), 7.297 (m, 1H), 6.874 (m, 1H), 6.831 (m, 1H), 6.730 (m, 1H) |

| Phenylhydrazine hydrochloride [7] | 10.4 (s, 1H), 8.4 (br s, 3H), 7.266 (t, 2H), 7.042 (d, 2H), 6.929 (t, 1H) |

Table 2: ¹³C NMR Spectral Data of Analogous Compounds (in DMSO-d₆)

| Compound | Chemical Shift (ppm) |

| 2,4-Difluorophenylhydrazine hydrochloride [8] | Specific peak assignments not available in the provided search result. |

| Phenylhydrazine hydrochloride [7] | 148.1, 128.9, 121.5, 112.7 |

Table 3: Key IR Absorption Bands of Analogous Compounds

| Compound | Wavenumber (cm⁻¹) and Functional Group |

| 2,4-Difluorophenylhydrazine hydrochloride (ATR-IR) [2] | Data not detailed in search results. |

| Phenylhydrazine hydrochloride (KBr disc) [9] | N-H stretching, C-H aromatic stretching, C=C aromatic stretching, N-H bending. |

Table 4: Mass Spectrometry Data of Analogous Compounds

| Compound | m/z and Fragmentation Pattern |

| 4-Fluorophenylhydrazine hydrochloride (GC-MS) [10] | Data not detailed in search results. |

| Phenylhydrazine (EI-MS) [11] | Molecular Ion (M⁺) at m/z 108. |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established methods for the synthesis of substituted phenylhydrazines, a representative two-step procedure can be proposed. This involves the diazotization of 2,6-difluoroaniline followed by reduction of the resulting diazonium salt.

Step 1: Diazotization of 2,6-Difluoroaniline

-

Materials: 2,6-difluoroaniline, concentrated hydrochloric acid, sodium nitrite, water, ice.

-

Procedure:

-

2,6-difluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

-

Step 2: Reduction of the Diazonium Salt

-

Materials: Stannous chloride (or sodium sulfite), concentrated hydrochloric acid, water.

-

Procedure:

-

A solution of the reducing agent (e.g., stannous chloride in concentrated hydrochloric acid) is prepared and cooled.

-

The cold diazonium salt solution is added portion-wise to the reducing agent solution, with vigorous stirring, while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The precipitated this compound is collected by filtration, washed with a small amount of cold water or an appropriate organic solvent, and dried under vacuum.

-

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various heterocyclic compounds with diverse biological activities. Its primary application lies in the construction of pyrazole-containing molecules, many of which are potent inhibitors of protein kinases.

Role as a Precursor to Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

The 2,6-difluorophenyl moiety is often incorporated into kinase inhibitors to enhance their binding affinity and selectivity. The fluorine atoms can engage in favorable interactions with the kinase active site and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

A common strategy for the synthesis of pyrazole-based kinase inhibitors involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound or a related synthon.

Representative Signaling Pathway: Inhibition of Aurora Kinase A

While a specific drug molecule derived from this compound with a fully elucidated signaling pathway is not available in the reviewed literature, we can illustrate a representative pathway for a hypothetical pyrazole-based inhibitor targeting Aurora Kinase A, a known cancer target.

Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various cancers and is associated with poor prognosis. Inhibition of Aurora Kinase A leads to mitotic arrest and subsequent apoptosis in cancer cells.

Conclusion

This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its unique structural features make it a valuable component in the design of kinase inhibitors and other targeted therapies. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and data from analogous compounds. Further research into the synthesis and applications of this versatile molecule is warranted and holds significant promise for the future of drug discovery.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 7. Phenylhydrazine hydrochloride(59-88-1) 13C NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 10. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydrazine, phenyl- [webbook.nist.gov]

In-Depth Technical Guide: 2,6-Difluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluorophenylhydrazine hydrochloride, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, provides a robust synthesis protocol, and explores its significant application in the construction of complex pharmaceutical agents, particularly through the Fischer indole synthesis. Furthermore, this guide outlines a validated analytical method for its characterization and discusses its emerging role in the development of targeted therapeutics, such as kinase inhibitors.

Core Compound Properties

This compound is a substituted hydrazine derivative that serves as a versatile reagent in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 180.58 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₇ClF₂N₂ | [1][2][3][4] |

| CAS Number | 502496-26-6 | [1][2][3][4] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Room Temperature, in a dry, sealed container | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 2,6-difluoroaniline followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2,6-Difluoroaniline

-

In a well-ventilated fume hood, a solution of 2,6-difluoroaniline (1.0 eq) is prepared in concentrated hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice-salt bath with continuous stirring.

-

A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The rate of addition should be carefully controlled to prevent a rapid rise in temperature.

-

After the complete addition of sodium nitrite, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, is prepared and cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution from Step 1 is then added slowly to the reducing agent solution, again maintaining the temperature below 5 °C.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

The crude product is washed with a small amount of cold water or a suitable organic solvent to remove any remaining impurities.

-

The product is then dried under vacuum to yield the final this compound.

Synthesis of this compound

Application in Drug Discovery and Development

Substituted phenylhydrazines are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The fluorine substituents in this compound can enhance the metabolic stability and binding affinity of the final drug molecule.

Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus, a common scaffold in many biologically active compounds.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone. The resulting indole derivatives are precursors to a variety of drugs, including anti-migraine agents of the triptan class.[4]

Fischer Indole Synthesis Mechanism

Role in Kinase Inhibitor Development

The 2,6-difluorophenyl motif is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The fluorine atoms can form favorable interactions with the kinase active site, leading to enhanced potency and selectivity. While direct involvement of this compound in a specific, marketed kinase inhibitor is not widely documented, its derivatives are actively being explored in the development of novel inhibitors for targets such as Janus kinases (JAKs).[3][6][7][]

JAK-STAT Signaling Inhibition

Analytical Methods

Accurate and reliable analytical methods are crucial for the quality control of this compound and its derivatives in research and development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: HPLC-UV Analysis

A general reverse-phase HPLC method can be adapted for the analysis of this compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the sample matrix and potential impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a general starting point for phenylhydrazines is around 230-280 nm).[2][9][10]

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Injection Volume: 10-20 µL.

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase). This stock solution is then diluted to create a series of calibration standards to establish linearity and for quantification.

References

- 1. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 10. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2,6-Difluorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,6-Difluorophenylhydrazine hydrochloride. Recognizing the critical role of solubility in drug discovery and development, this document outlines key experimental protocols for its determination and presents a generalized workflow to aid in laboratory practices. Due to the limited availability of direct quantitative data for the title compound, information on a structurally similar compound, Phenylhydrazine Hydrochloride, is included to provide valuable context.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To offer a point of reference, the following table summarizes the available solubility information for the analogous compound, Phenylhydrazine Hydrochloride. It is important to note that the fluorine substitutions in this compound will influence its physicochemical properties, including solubility, and therefore the data for Phenylhydrazine Hydrochloride should be considered as an approximation.

| Compound | Solvent | Temperature (°C) | Solubility |

| Phenylhydrazine Hydrochloride | Water | 20 | 50 g/L[1] |

| Phenylhydrazine Hydrochloride | Water | Not Specified | Soluble[2][3] |

| Phenylhydrazine Hydrochloride | Ethanol | Not Specified | Soluble[2] |

| Phenylhydrazine Hydrochloride | Other Polar Solvents | Not Specified | Soluble[2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Two primary methods are widely employed in the pharmaceutical industry: the thermodynamic equilibrium solubility assay (often referred to as the shake-flask method) and the kinetic solubility assay.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the true or thermodynamic solubility of a compound at equilibrium. It is considered the gold standard for solubility determination.

Principle: An excess of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials.

-

Solvent Addition: A precise volume of the desired solvent (e.g., water, ethanol, buffer solutions) is added to each vial.

-

Equilibration: The vials are sealed and placed in a temperature-controlled shaker or rotator. The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Thermodynamic Solubility Workflow

Kinetic Solubility Assay

Kinetic solubility provides a measure of how quickly a compound precipitates from a supersaturated solution, which is often generated by adding a concentrated DMSO stock solution to an aqueous buffer. This high-throughput method is frequently used in the early stages of drug discovery for rapid screening of large numbers of compounds.[5][6][7][8][9][10]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, often by methods that detect turbidity, such as nephelometry or light scattering.[6][9]

Detailed Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10-20 mM).[7]

-

Assay Plate Preparation: The DMSO stock solution is serially diluted in a multi-well plate.

-

Aqueous Buffer Addition: A specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well containing the DMSO solution. This creates a supersaturated solution.

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[6]

-

Precipitation Detection: The formation of precipitate is detected using a plate reader. Common detection methods include:

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in signal (e.g., light scattering) is observed.

References

- 1. nbinno.com [nbinno.com]

- 2. chemiis.com [chemiis.com]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. evotec.com [evotec.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Review of the Commercial Availability, Synthesis, and Application of a Key Building Block in Modern Drug Discovery

Abstract

2,6-Difluorophenylhydrazine hydrochloride has emerged as a critical starting material in the synthesis of a diverse range of biologically active molecules, particularly in the development of novel kinase inhibitors for therapeutic use. This technical guide provides a comprehensive overview of its commercial availability, outlines a detailed experimental protocol for its synthesis, and explores its application in the construction of indole-based drug candidates. A key focus is its role in the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry for accessing privileged structures that target various signaling pathways implicated in disease.

Commercial Availability

This compound (CAS No. 502496-26-6) is readily available from a variety of commercial chemical suppliers. For researchers and drug development professionals, sourcing this key intermediate is a straightforward process. The compound is typically offered in various purities, with ≥97% being common, and in quantities ranging from grams to kilograms to meet both laboratory-scale and bulk manufacturing needs.

Below is a summary of representative commercial suppliers and their typical product offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Representative Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | SY3H6E412FB9 | 95% | 1 g, 5 g, 10 g |

| Falcon Life Sciences Pvt. Ltd | - | ≥98% (HPLC) | Grams to Kilograms |

| P&S Chemicals | - | - | Inquiry-based |

| BLD Pharm | 502496-26-6 | - | Inquiry-based |

| Dana Bioscience | - | - | Inquiry-based |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2,6-difluoroaniline. The following protocol is a representative method adapted from established procedures for the synthesis of substituted phenylhydrazines.

Step 1: Diazotization of 2,6-Difluoroaniline

This step involves the conversion of the primary aromatic amine of 2,6-difluoroaniline into a diazonium salt using sodium nitrite in an acidic medium.

-

Materials:

-

2,6-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-difluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the corresponding hydrazine. Stannous chloride (tin(II) chloride) is a common and effective reducing agent for this transformation.

-

Materials:

-

2,6-Difluorobenzenediazonium chloride solution (from Step 1)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 - 3.0 equivalents) in concentrated hydrochloric acid.

-

Cool this reducing solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

The resulting precipitate, this compound, is collected by filtration.

-

The crude product is washed with a small amount of cold water or a suitable organic solvent (e.g., diethyl ether) and dried under vacuum to yield the final product.

-

Application in Drug Discovery: The Fischer Indole Synthesis

A primary application of this compound in drug discovery is its use as a key building block in the Fischer indole synthesis.[1][2][3] This powerful reaction allows for the construction of the indole scaffold, a privileged structure found in numerous natural products and pharmaceuticals. The indole core serves as a versatile template for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

The general workflow for the Fischer indole synthesis using this compound is as follows:

Caption: Fischer Indole Synthesis Workflow.

Case Study: Synthesis of Kinase Inhibitors

Derivatives of 2,6-difluorophenylhydrazine are utilized in the synthesis of potent kinase inhibitors. For instance, the reaction of 2,6-disubstituted phenylhydrazines with cyclic ketones, such as cyclohexanone derivatives, leads to the formation of tetrahydrocarbazoles. These scaffolds can be further functionalized to target the ATP-binding site of various kinases. The fluorine atoms at the 2 and 6 positions of the phenyl ring can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and cell permeability.

The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from this compound.

Caption: Generalized Kinase Signaling Pathway and Inhibition.

Conclusion

This compound is a readily accessible and highly valuable reagent for medicinal chemists and drug development professionals. Its straightforward synthesis and pivotal role in the Fischer indole synthesis make it an essential building block for the creation of novel heterocyclic compounds, particularly potent kinase inhibitors. The strategic incorporation of the 2,6-difluorophenyl moiety can impart favorable pharmacological properties to the resulting drug candidates. As the demand for targeted therapeutics continues to grow, the importance of versatile intermediates like this compound in the drug discovery pipeline is set to increase.

References

An In-depth Technical Guide to the Safety and Handling of 2,6-Difluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental applications of 2,6-Difluorophenylhydrazine hydrochloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a fluorinated aromatic hydrazine derivative. The presence of fluorine atoms can significantly influence the compound's chemical and biological properties, including its reactivity, metabolic stability, and binding affinity to molecular targets.

| Property | Value | Source |

| CAS Number | 502496-26-6 | [1] |

| Molecular Formula | C₆H₇ClF₂N₂ | [1] |

| Molecular Weight | 180.58 g/mol | [1] |

| Appearance | Solid | N/A |

| Storage Temperature | Room Temperature | N/A |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following table summarizes its hazard classifications.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation |

Note: The hazard information is based on available data for this compound and related phenylhydrazine compounds. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

First Aid Measures

In case of exposure, follow these first aid guidelines:

-

After inhalation: Move the person to fresh air.

-

After skin contact: Immediately wash with plenty of water.

-

After eye contact: Rinse cautiously with water for several minutes.

-

After ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Handling and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly for the creation of heterocyclic compounds with potential biological activity.

General Protocol for the Synthesis of Phenylhydrazine Hydrochlorides

The synthesis of phenylhydrazine hydrochlorides, including the 2,6-difluoro derivative, typically involves a two-step process: diazotization of the corresponding aniline followed by reduction.

Materials:

-

2,6-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)

-

Ice

-

Water

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Diazotization:

-

Dissolve 2,6-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl).

-

Cool the reducing solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature low.

-

After the addition is complete, continue stirring for a specified time to allow the reduction to proceed.

-

-

Isolation and Purification:

-

The resulting this compound may precipitate from the solution.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold water or an organic solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified crystals under vacuum.

-

Representative Protocol for Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[2][3]

Materials:

-

This compound

-

An aldehyde or ketone (e.g., acetone, cyclohexanone)

-

An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

-

A suitable solvent (e.g., ethanol, toluene)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol.

-

Add the desired aldehyde or ketone to the solution.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (can be monitored by TLC).

-

-

Indolization:

-

To the solution containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride).

-

Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude indole derivative by column chromatography on silica gel.

-

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Conceptual Signaling Pathway: Apoptosis Induction by Fluorinated Hydrazine Derivatives

Derivatives of fluorinated phenylhydrazines have shown potential as anticancer agents by inducing apoptosis.[4][5] The following diagram illustrates a simplified, conceptual pathway of apoptosis that could be triggered by such compounds.

Caption: Conceptual pathway of apoptosis induced by bioactive compounds.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2,6-Difluorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,6-difluorophenylhydrazine hydrochloride. Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, from early-stage discovery through to manufacturing. This document outlines the known stability characteristics, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Core Stability Profile

This compound is a solid, off-white powder that is generally stable under standard ambient conditions. However, it is susceptible to degradation from environmental factors, particularly light, air, and moisture. Several safety data sheets (SDS) consistently highlight that the compound is light-sensitive, air-sensitive, and hygroscopic. Exposure to air and light may cause the material to turn yellow.

Proper storage is crucial to maintain the purity and activity of this compound. The compound should be stored in a tightly closed container, in a dry, cool, and well-ventilated area. To mitigate its sensitivity to air and moisture, storage under an inert atmosphere, such as nitrogen or argon, is recommended. Protection from direct sunlight is also a critical requirement. While some suppliers recommend refrigeration, others state that room temperature storage is acceptable. The specific storage temperature may be indicated on the product label.

Incompatible materials that should be avoided include strong oxidizing agents and strong acids. Thermal decomposition of the compound can lead to the release of irritating gases and vapors.

Quantitative Stability Data

| Stress Condition | Parameter | Recommended Level | Potential Observations |

| Temperature | Elevated Temperature | 40°C, 60°C, 80°C | Color change, degradation |

| Humidity | Relative Humidity | 75% RH, 90% RH | Deliquescence, degradation |

| Light | UV-Vis Light Exposure | ICH Q1B guidelines | Color change, photodegradation |

| Oxidation | Hydrogen Peroxide | 3% H₂O₂ | Formation of oxidation products |

| pH | Acidic Conditions | 0.1 M HCl | Generally stable |

| pH | Basic Conditions | 0.1 M NaOH | Potential for rapid degradation |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following protocols outline a general approach for conducting forced degradation studies and for the analysis of the compound.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and pathways, and to validate the stability-indicating nature of the analytical method.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Humidity Stress: Store the solid powder at 25°C/90% RH for 7 days.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify the amount of intact this compound and to separate it from any potential degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate buffer, pH 6.5).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Logical and Experimental Workflows

The following diagrams illustrate the logical considerations for storage and handling, as well as a typical experimental workflow for stability testing.

Caption: Logical workflow for the proper storage and handling of this compound.

Caption: Experimental workflow for conducting forced degradation studies on this compound.

Conclusion

This compound is a valuable reagent that requires careful handling and storage to maintain its stability. Its sensitivity to light, air, and moisture necessitates storage in a tightly sealed container under an inert atmosphere and protected from light. While quantitative degradation data is not widely published, established protocols for forced degradation studies and stability-indicating HPLC methods provide a robust framework for assessing its stability profile. Adherence to the recommendations outlined in this guide will help ensure the integrity of the compound for research and development applications.

An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorophenylhydrazine hydrochloride is a crucial chemical intermediate, primarily utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic placement of fluorine atoms can significantly influence the physicochemical and pharmacological properties of the final products, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the discovery and history of phenylhydrazines, detailed synthesis protocols for this compound, and its applications in medicinal chemistry.

Discovery and History

While the specific discovery of this compound is not well-documented in seminal publications, its history is intrinsically linked to the discovery of its parent compound, phenylhydrazine. Phenylhydrazine was first synthesized by Hermann Emil Fischer in 1875, a discovery that was foundational to the development of indole synthesis and the study of sugars.

The synthesis of substituted phenylhydrazines, including halogenated derivatives, followed the establishment of reliable synthetic routes. The general method for preparing phenylhydrazines involves the diazotization of an aniline followed by a reduction step. The introduction of fluorinated analogues like this compound likely occurred as part of the broader expansion of fluorine chemistry in the 20th century, driven by the unique properties that fluorine atoms impart to organic molecules. These derivatives became valuable intermediates in the quest for novel therapeutic agents and agrochemicals.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-difluoroaniline. This process involves:

-

Diazotization: The formation of a diazonium salt from 2,6-difluoroaniline.

-

Reduction: The reduction of the diazonium salt to the corresponding hydrazine.

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of a phenylhydrazine hydrochloride, adapted for the preparation of this compound.

Materials:

-

2,6-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Water (H₂O)

-

Ice